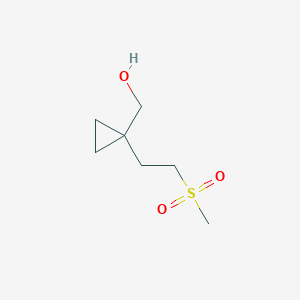

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol

Description

Properties

Molecular Formula |

C7H14O3S |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

[1-(2-methylsulfonylethyl)cyclopropyl]methanol |

InChI |

InChI=1S/C7H14O3S/c1-11(9,10)5-4-7(6-8)2-3-7/h8H,2-6H2,1H3 |

InChI Key |

WGKWIUXHESDGED-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCC1(CC1)CO |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Cyclopropanecarboxaldehyde

One of the most established and economical methods for synthesizing cyclopropylmethanol involves the catalytic hydrogenation of cyclopropanecarboxaldehyde. This method is characterized by mild reaction conditions, high selectivity, and avoidance of expensive or hazardous reagents.

- Reaction Conditions :

- Catalyst: Raney cobalt, Raney nickel, or supported nickel catalysts

- Temperature: 20 to 50 °C

- Pressure: 2.4 to 5.2 bar absolute (hydrogen atmosphere)

- Solvent: Optional inert solvents such as heptane or cyclohexane

- Process Details :

Cyclopropanecarboxaldehyde is hydrogenated in the presence of the catalyst under the specified conditions. The hydrogenation proceeds until the aldehyde is converted to cyclopropylmethanol, after which the reaction effectively stops, preventing over-reduction. - Selectivity and Yield :

Selectivity ranges from 93% to 100%, with preferred conditions yielding 97-100% cyclopropylmethanol. Higher temperatures or more polar solvents can lead to side reactions producing n-butanol via ring hydrogenation and subsequent reduction steps. - Example Procedure :

A typical lab-scale procedure involves charging a pressure vessel with cyclopropanecarboxaldehyde, catalyst, and solvent, purging with nitrogen and then hydrogen, pressurizing to about 4.7 bar, and stirring at 25-28 °C for 16 hours before catalyst removal by filtration.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Raney Co, Raney Ni | Supported Ni catalysts also effective |

| Temperature | 20–50 °C | Mild conditions preferred |

| Pressure | 2.4–5.2 bar absolute | Hydrogen atmosphere |

| Solvent | Heptane, Cyclohexane | Optional, inert solvents |

| Selectivity | 93–100% | Higher temp/polar solvents reduce selectivity |

| Reaction Time | ~16 hours | Sufficient for full conversion |

Reduction of Cyclopropane Esters Using Sodium Borohydride and Lewis Acids

An alternative preparation route involves the reduction of cyclopropane esters to cyclopropylmethanol derivatives using sodium borohydride in the presence of Lewis acid catalysts, offering mild conditions and high purity products.

- Reaction Conditions :

- Raw material: Cyclopropanecarboxylic acid methyl ester

- Reducing agent: Sodium borohydride (NaBH4)

- Lewis acids: Aluminum chloride (AlCl3), lithium chloride (LiCl), tin chloride (SnCl2), or combinations thereof

- Solvent: Methanol

- Temperature: 0–5 °C during addition, then room temperature overnight

- Process Details :

The ester is dissolved in methanol and cooled, sodium borohydride is added, followed by the Lewis acid catalyst. The reaction proceeds overnight at mild temperatures. After quenching with saturated ammonium chloride solution, the product is isolated by filtration, concentration, and distillation. - Yields and Purity :

Yields range from 55% to 74%, with product purity confirmed by gas phase spectrometry. The combination of sodium borohydride with Lewis acids is crucial, as sodium borohydride alone is insufficient for ester reduction under these conditions. - Example Data :

| Experiment | Lewis Acid Used | Yield (%) | Notes |

|---|---|---|---|

| 1 | Aluminum chloride | 74.3 | Reaction at 2 °C, overnight |

| 2 | Lithium chloride | 55 | Reaction at 0 °C, overnight |

Summary Table of Preparation Methods for Cyclopropylmethanol Core

| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Selectivity (%) | Notes |

|---|---|---|---|---|---|---|

| Catalytic hydrogenation | Cyclopropanecarboxaldehyde | Raney Co, Raney Ni, or supported Ni | 20–50 °C, 2.4–5.2 bar H2 | High | 93–100 | Mild, economical, high selectivity |

| Reduction with NaBH4 + Lewis acid | Cyclopropanecarboxylic acid methyl ester | NaBH4 + AlCl3 or LiCl | 0–5 °C, methanol, overnight | 55–74 | High | Mild, cost-effective, suitable for scale-up |

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The methylsulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropyl aldehydes or ketones.

Reduction: Formation of cyclopropyl sulfides.

Substitution: Formation of azido or thiol-substituted cyclopropyl derivatives.

Scientific Research Applications

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

a. (1-(Ethylsulfonyl)cyclopropyl)methanol (CAS 1779125-22-2)

- Structure: Cyclopropane with a direct ethylsulfonyl (-SO2CH2CH3) substituent and a methanol group.

- Key Differences :

- The sulfonyl group is directly attached to the cyclopropane, lacking the ethylene spacer seen in the target compound.

- Shorter chain length reduces steric bulk but may limit conformational flexibility.

- Implications :

b. 5-(((1R,2S)-2-(14-((1R,2S)-2-Eicosylcyclopropyl)tetradecyl)cyclopropyl)methylsulfonyl)-1-phenyl-1H-tetrazole (Compound 17, )

- Structure : Cyclopropane with a long alkyl chain and a methylsulfonyl group linked via a tetrazole ring.

- Key Differences :

- The sulfonyl group is part of a tetrazole-based side chain, introducing nitrogen-rich heterocyclic character.

- Long alkyl chains (eicosyl and tetradecyl) enhance lipophilicity.

- Implications :

c. Lenacapavir Sodium ()

- Structure : A capsid inhibitor containing a cyclopropane fused to polycyclic systems and a methylsulfonyl group.

- Key Differences :

- The sulfonyl group is embedded in a highly complex scaffold with fluorinated and aromatic moieties.

- Designed for HIV-1 inhibition via capsid disruption.

- Implications :

Structural Analogues Without Sulfonyl Groups

a. [1-(2-Methylpropyl)cyclopropyl]methanol ()

- Structure: Cyclopropane with a branched 2-methylpropyl substituent and a methanol group.

- Key Differences :

- Lacks a sulfonyl group, resulting in lower polarity.

- Branched alkyl chain increases lipophilicity (predicted logP ~2.5 vs. ~1.8 for the target compound).

- Implications :

b. [(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol ()

- Structure : Cyclopropane with dual hydroxymethyl groups and a phenyl substituent.

- Key Differences: Dual alcohol groups enhance hydrophilicity.

- Implications :

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated using fragment-based methods.

Key Research Findings

- Biological Activity : Sulfonyl-containing cyclopropane derivatives, such as RS 39604 () and lenacapavir (), show therapeutic promise in serotonin modulation and antiviral activity, respectively. This suggests the target compound may also exhibit bioactivity .

- Synthetic Challenges : The ethyl spacer between the cyclopropane and sulfonyl group introduces synthetic complexity compared to direct sulfonyl attachment (e.g., CAS 1779125-22-2) .

Biological Activity

(1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is a compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol is CHOS, indicating the presence of carbon (C), hydrogen (H), oxygen (O), and sulfur (S). The compound features a cyclopropyl ring, a methanol group, and a methylsulfonyl ethyl substituent, which may contribute to its biological properties.

Synthesis Methods

The synthesis of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol can be achieved through several methods. A general synthetic route includes:

- React cyclopropanol with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

- Isolate the intermediate product and treat it with formaldehyde to introduce the hydroxymethyl group.

- Purify the final product through distillation or chromatography.

This synthetic pathway allows for the efficient production of the compound for further biological evaluation.

Interaction Studies

Research indicates that the biological activity of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol may be assessed through high-throughput screening methods against various biological targets. These studies are crucial for understanding how this compound interacts with biological systems, particularly in relation to its potential therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals potential activity profiles:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1-Methylsulfonylcyclopropane | Cyclopropane ring with methylsulfonyl | Antimicrobial |

| Cyclopropanecarboxylic acid | Cyclopropane ring with carboxylic acid | Anti-inflammatory |

| 2-Methylthioethanol | Ethanol derivative with sulfur | Antioxidant |

These comparisons highlight the unique aspects of (1-(2-(Methylsulfonyl)ethyl)cyclopropyl)methanol, particularly its combination of structural features that may confer distinct properties not present in other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.